![molecular formula C24H19NO4 B5154038 2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, commonly known as NITD, is a synthetic compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of indene-1,3-dione and has been found to possess several interesting properties that make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of NITD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. NITD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival. Additionally, NITD has been shown to protect neurons from oxidative stress and inflammation, possibly through the activation of various signaling pathways.
Biochemical and Physiological Effects:
NITD has been found to have several biochemical and physiological effects that make it a valuable tool for scientific research. In vitro studies have shown that NITD can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NITD has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that NITD can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of NITD is its versatility as a research tool. NITD can be used in a variety of assays and experiments to study its various properties and effects. Additionally, NITD is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective research tool. However, one limitation of NITD is its lack of specificity for certain targets. NITD has been found to inhibit the activity of multiple enzymes and signaling pathways, which can make it difficult to determine the specific mechanism of action in certain experiments.
未来方向
There are several future directions for research on NITD. One area of interest is the development of more specific derivatives of NITD that can target specific enzymes or signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of NITD for various applications. Finally, NITD has shown promise as a potential therapeutic agent for various diseases, and further studies are needed to determine its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, or NITD, is a synthetic compound that has shown promise as a valuable tool for scientific research. NITD has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. While NITD has some limitations in terms of specificity, it remains a versatile and cost-effective research tool that has the potential to lead to significant advances in the fields of biochemistry, pharmacology, and medicinal chemistry.
合成方法
The synthesis of NITD involves a multistep process that starts with the condensation of 4-ethylbenzaldehyde and benzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The resulting product is then subjected to nitration with a mixture of nitric and sulfuric acids, leading to the formation of the nitro compound. The final step involves the oxidation of the nitro group to a carbonyl group using a mild oxidizing agent such as ceric ammonium nitrate.
科学研究应用
NITD has been extensively studied for its various applications in scientific research. One of the most important uses of NITD is in the field of medicinal chemistry, where it has been found to possess potent anti-inflammatory and anti-cancer properties. NITD has also been shown to have antibacterial and antifungal activity, making it a valuable tool for researchers in the field of microbiology. Additionally, NITD has been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(4-ethylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-16-12-14-18(15-13-16)21(17-8-4-3-5-9-17)24(25(28)29)22(26)19-10-6-7-11-20(19)23(24)27/h3-15,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSUOKFVOQSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
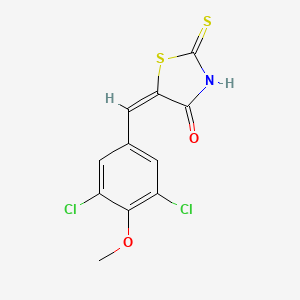
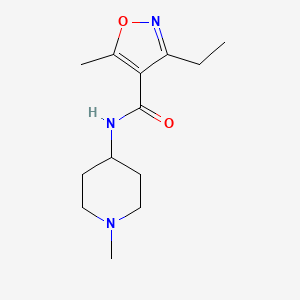
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
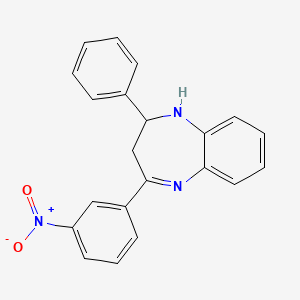
![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)
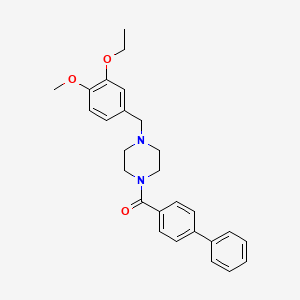

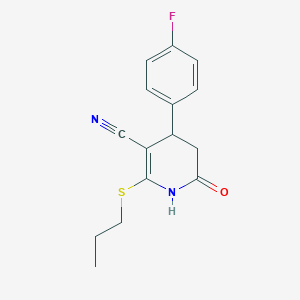
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
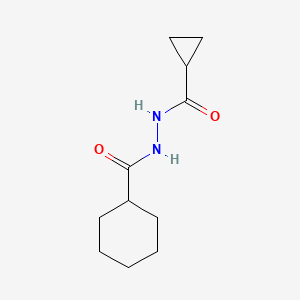
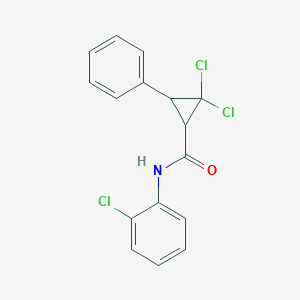
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)